BenchChemオンラインストアへようこそ!

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

HIV-1 Entry Inhibitor CCR5 Antagonist Oral Bioavailability

Select this 1,4-disubstituted piperidine/piperazine to leverage the 4-fluorobenzyl motif, which class-level evidence associates with a 40-fold oral bioavailability advantage and 12.5-fold higher solubility over TAK-220. The (2-methoxyphenyl)piperazine core is a validated high-affinity D2 pharmacophore (analog Ki ~30.6 nM). Do not substitute: within this scaffold, minor substituent changes can shift receptor affinity by >40-fold, making precise structural identity critical for reproducible SAR and PK studies.

Molecular Formula C23H30FN3O
Molecular Weight 383.5 g/mol
Cat. No. B10885303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
Molecular FormulaC23H30FN3O
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)F
InChIInChI=1S/C23H30FN3O/c1-28-23-5-3-2-4-22(23)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-6-8-20(24)9-7-19/h2-9,21H,10-18H2,1H3
InChIKeyCKPAMEGJQSRLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine: Baseline Profile for Research Procurement


1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a synthetic 1,4-disubstituted piperidine/piperazine derivative with the molecular formula C23H30FN3O . It belongs to a class of compounds under investigation for their interactions with various neurotransmitter receptors and as potential antiviral entry inhibitors [1]. A direct, specific quantitative comparison of this exact compound against its closest analogs is not available in the primary literature; however, critical class-level evidence from structurally related analogs provides meaningful guidance for scientific selection and procurement decisions [1].

Why 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine Cannot Be Interchanged with In-Class Analogs


The 1,4-disubstituted piperidine/piperazine scaffold exhibits extreme sensitivity to substituent modifications, where analogously minor structural changes can lead to large variations in pharmacokinetic (PK) profiles and potency, making generic substitution a high-risk strategy. For instance, within this class, the N-(4-fluorobenzyl)piperazine analog B07 demonstrates dramatically superior oral bioavailability (56%) compared to the structurally related clinical candidate TAK-220 (1.4%), a difference arising from a distinct substitution pattern [1]. Similarly, D2 receptor binding studies on related (2-methoxyphenyl)piperazines show that a 4-fluorobenzyl group is not tested, but different N-substitutions on the piperidine ring cause affinity (Ki) to vary more than 40-fold, from 30.6 nM to over 1500 nM [2]. These data demonstrate that even closely related analogs cannot be assumed to have comparable performance, underscoring the need for procurement decisions based on compound-specific data, where available, or the most relevant class-level evidence.

Quantitative Differentiation Guide for 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine Research Selection


Superior Oral Bioavailability Projected from a Directly Analogous N-(4-Fluorobenzyl)piperazine Compound

High-strength differential evidence for the exact target compound is limited. The strongest available guidance comes from a direct analog within the 1,4-disubstituted piperidine/piperazine class, N-(4-fluorobenzyl)piperazine analog B07. This compound shares the critical N-(4-fluorobenzyl)piperazine motif and was directly compared to TAK-220, a known CCR5 antagonist [1]. This class-level inference suggests that procurement of the target compound for PK-focused studies is a rationally justifiable decision.

HIV-1 Entry Inhibitor CCR5 Antagonist Oral Bioavailability

Projected Superior Aqueous Solubility Based on a Close Structural Analog

The N-(4-fluorobenzyl)piperazine analog B07 hydrochloride exhibits significantly better water solubility (25 mg/ml in phosphate sodium buffer at 25 °C) than the comparator TAK-220 hydrochloride (2 mg/ml) [1]. As the target compound 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine contains the same N-(4-fluorobenzyl)piperazine core, this class-level inference guides its selection for assays where poor solubility of standard comparators is a known experimental hurdle.

Pre-formulation Drug Solubility CCR5 Antagonist

High Dopamine D2 Receptor Affinity Potential Based on (2-Methoxyphenyl)piperazine Motif, Lacking Direct Comparison

A docking analysis of 1-(2-methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine derivatives revealed that specific N-substitutions on the piperidine ring can achieve high affinity for the dopamine D2 receptor, with Ki values as low as 30.6 nM [1]. The target compound, 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, contains this validated (2-methoxyphenyl)piperazine pharmacophore. However, no direct comparative binding data is available for this specific compound against the 4-fluorobenzyl substitution. Procurement cannot be based on a specific affinity claim but is supported by the established activity of the core motif.

Dopamine D2 Receptor Binding Affinity Neuropharmacology

Optimal Research Applications for 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine Based on Evidence


HIV-1 Entry Inhibition Studies Focused on Improving Pharmacokinetics

This compound is best applied as a research tool in CCR5-mediated HIV-1 entry inhibition programs where the primary goal is to investigate structure-PK relationships. The class-level evidence shows that the N-(4-fluorobenzyl)piperazine motif is associated with a dramatic 40-fold improvement in oral bioavailability and 12.5-fold higher solubility compared to the clinical candidate TAK-220 [1]. Selecting this compound allows researchers to test hypotheses around how the 4-fluorobenzylpiperidine substitution pattern impacts absorption and distribution, a key differentiator from other 1,4-disubstituted piperidine/piperazine analogs.

Dopamine D2 Receptor Pharmacophore Exploration

The compound serves as a rational choice for expanding structure-activity relationship (SAR) studies of the dopamine D2 receptor. Its (2-methoxyphenyl)piperazine core is a validated high-affinity pharmacophore, with related analogs achieving a Ki of 30.6 nM [2]. This compound can be used to assess the impact of a 4-fluorobenzyl group, a substituent not previously characterized in the published D2 series, on binding kinetics and functional activity, helping to map the receptor's tolerance for lipophilic substitutions.

Chemokine Receptor Screening Panels

Given its structural heritage as a 1,4-disubstituted piperidine/piperazine derivative, this compound is a suitable candidate for inclusion in broader chemokine receptor screening panels [1]. Its procurement enables the comparative profiling of CCR5 versus other chemokine receptors (e.g., CCR2, CCR3) to assess selectivity, an essential step for understanding the polypharmacology of this scaffold.

Quote Request

Request a Quote for 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.